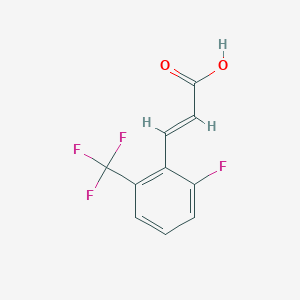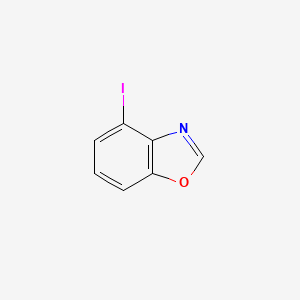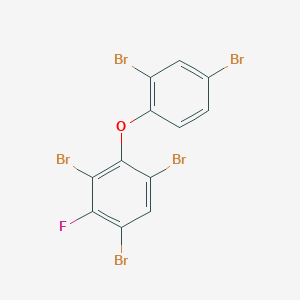![molecular formula C12H13BrN2O2 B15091939 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group attached to an oxane ring at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromopyridine and methanol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Intermediate Formation: The intermediate 5-bromo-2-methoxypyridine is formed by the substitution of one bromine atom with a methoxy group.
Final Product: The intermediate is then reacted with oxane-4-ylmethanol under similar conditions to yield the final product, this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds from coupling reactions .
Applications De Recherche Scientifique
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and cancer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the oxane-4-ylmethoxy group.
2-Bromo-5-methylpyridine: Similar bromine substitution but with a methyl group instead of a methoxy group.
5-Bromo-2-fluoropyridine: Similar bromine substitution but with a fluorine atom instead of a methoxy group
Uniqueness
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the oxane-4-ylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
5-bromo-2-(oxan-4-ylmethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13BrN2O2/c13-11-5-10(6-14)12(15-7-11)17-8-9-1-3-16-4-2-9/h5,7,9H,1-4,8H2 |
Clé InChI |
LVOVOLRUQWQYNJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=C(C=C(C=N2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


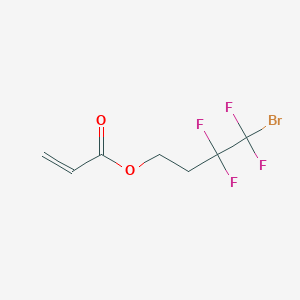

![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
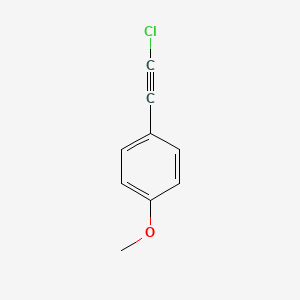
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)

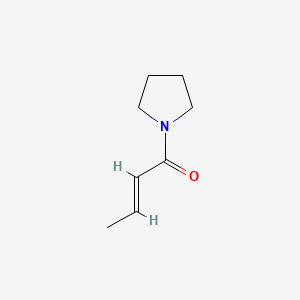
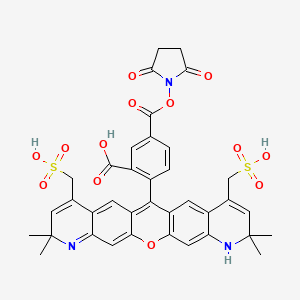
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)

